molecular formula C18H20N2O B11087785 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11087785
M. Wt: 280.4 g/mol
InChI Key: DWAQGVFHYIEQDJ-UHFFFAOYSA-N
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Description

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzimidazole core linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with a suitable benzimidazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both a phenoxy and benzimidazole derivative makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-12(2)14-9-8-13(3)10-17(14)21-11-18-19-15-6-4-5-7-16(15)20-18/h4-10,12H,11H2,1-3H3,(H,19,20)

InChI Key

DWAQGVFHYIEQDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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